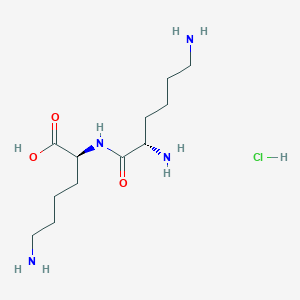
Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is a type of organoboron reagent . It is a relatively stable compound that is readily prepared and generally environmentally benign . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Chemical Reactions Analysis
This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Potassium in Agriculture
Potassium (K) is an essential nutrient that significantly impacts plant growth, quality, and resistance to environmental stresses. In agriculture, potassium's role is multifaceted, including enhancing photosynthesis, improving water use efficiency, and increasing resistance to pests and diseases. Studies have shown that potassium solubilizing bacteria (KSB) can convert insoluble forms of potassium in soil to soluble forms, making them available for plant uptake, which is crucial for sustainable agriculture practices (Etesami, Emami, & Alikhani, 2017).
Environmental Remediation with Potassium Compounds
Potassium ferrate(VI) has been identified as a potent agent in water and wastewater treatment due to its strong oxidizing properties. It is effective in removing a wide range of pollutants, including organic compounds, heavy metals, and pathogens, without producing toxic by-products, making it an environmentally friendly option for water treatment (Kliś, Barbusiński, Thomas, & Mochnacka, 2020).
Energy Storage Technologies
Potassium-based batteries, particularly potassium-ion batteries (PIBs), are emerging as cost-effective and efficient alternatives to lithium-ion batteries for energy storage. Advanced research in potassium-ion batteries aims to improve their performance, reliability, and safety, making them suitable for large-scale energy storage applications. Innovations in electrode materials, electrolytes, and cell designs are crucial for advancing potassium-ion technology (Yao & Zhu, 2020).
Impact on Plant Growth and Crop Production
The interaction between nitrogen and potassium in crop nutrition has been extensively studied, highlighting the importance of balancing these nutrients for optimal plant growth, yield, and quality. Proper management of potassium nutrition can enhance crop resistance to various stresses, including drought and pests, thereby improving agricultural productivity (Zhang et al., 2010).
Mecanismo De Acción
Target of Action
Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate, also known as KBBF, is a boron-containing chemical compound. It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of KBBF are the organic groups that participate in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, KBBF interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by KBBF . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of KBBF’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of KBBF can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency of the reaction . .
Propiedades
IUPAC Name |
potassium;(4-bromo-2,5-dimethylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrF3.K/c1-5-4-8(10)6(2)3-7(5)9(11,12)13;/h3-4H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAEUXTARFQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1C)Br)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)




![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)




![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)